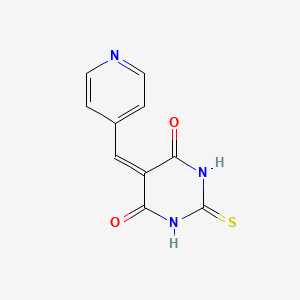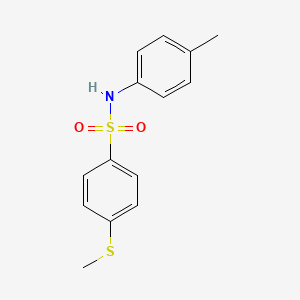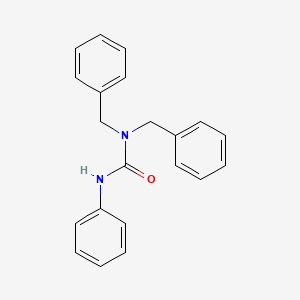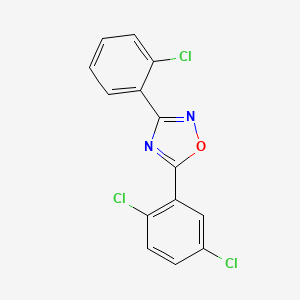![molecular formula C16H11ClN4O2 B5705930 2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine](/img/structure/B5705930.png)
2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 and has since been studied for its potential therapeutic applications.
Mécanisme D'action
2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine inhibits the JAK/STAT pathway by binding to the ATP-binding site of JAK2, preventing its activation and subsequent phosphorylation of STAT proteins. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit intracellular signaling pathways. It is also relatively easy to synthesize and has a long shelf life. However, 2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine has some limitations. It is not specific to JAK2 and can inhibit other kinases, which may lead to off-target effects. Additionally, 2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine has poor solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on 2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the development of more specific JAK2 inhibitors that do not have off-target effects. Additionally, there is interest in exploring the potential use of 2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine in other diseases, such as autoimmune disorders and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine involves several steps. The starting material is 2-amino-6-chloroindole, which is then reacted with methyl iodide to form 2-amino-6-methylindole. This intermediate is then reacted with 2-chloroacetyl chloride to form 2-chloro-6-methylindole-3-acetyl chloride. The final step involves reacting this intermediate with 2-nitrobenzaldehyde to form 2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine.
Applications De Recherche Scientifique
2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in a variety of cellular processes including immune response, cell proliferation, and apoptosis. 2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2/c1-8-19-13-5-2-9(17)6-12(13)16-15(18)11-4-3-10(21(22)23)7-14(11)20(8)16/h2-7H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSOBESFVKZROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C3=C(C4=C(N13)C=C(C=C4)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

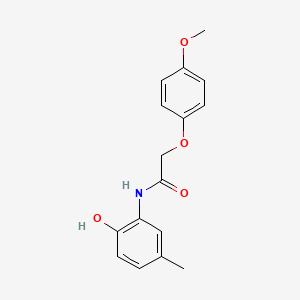
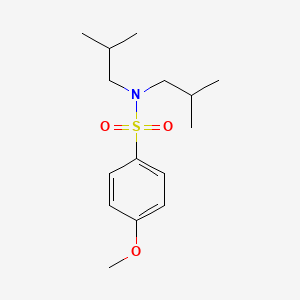
![4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B5705858.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5705875.png)
![3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5705878.png)

![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide](/img/structure/B5705899.png)
